molecular formula C12H17NO3 B13381903 5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one

5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B13381903
M. Wt: 223.27 g/mol
InChI Key: BSLFYXLGDGMLKE-UHFFFAOYSA-N
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Description

5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as butylamine, acetyl chloride, and methylpyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylpyridin-3-one: Known for its chelating properties and use in treating iron overload.

    6-methyl-2-pyridone: Studied for its potential as an antioxidant.

    3-butyl-2-hydroxy-4-pyrone: Investigated for its antimicrobial activity.

Uniqueness

5-acetyl-3-butyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridinone derivatives.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-acetyl-3-butyl-4-hydroxy-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H17NO3/c1-4-5-6-9-11(15)10(8(3)14)7(2)13-12(9)16/h4-6H2,1-3H3,(H2,13,15,16)

InChI Key

BSLFYXLGDGMLKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(NC1=O)C)C(=O)C)O

Origin of Product

United States

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